N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348810
InChI: InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)
SMILES:
Molecular Formula: C15H16BrN3O2S
Molecular Weight: 382.3 g/mol

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide

CAS No.:

Cat. No.: VC16348810

Molecular Formula: C15H16BrN3O2S

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide -

Specification

Molecular Formula C15H16BrN3O2S
Molecular Weight 382.3 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)
Standard InChI Key LJXUKTOCHRSNIV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide is C₁₅H₁₇BrN₃O₂S, with a molecular weight of 403.28 g/mol. Its structure comprises a thiazole ring substituted at position 2 with a bromine atom, at position 5 with an isopropyl group, and at position 4 with a carboxamide linkage connected to a 4-acetamidophenyl group (Figure 1).

Key Structural Features

  • Thiazole Core: The five-membered heterocyclic ring contains nitrogen and sulfur atoms, contributing to its aromaticity and electronic diversity .

  • Bromine Substituent: The electron-withdrawing bromine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic substitution reactions .

  • Isopropyl Group: The hydrophobic isopropyl chain at position 5 may influence lipid solubility and membrane permeability.

  • Carboxamide Linkage: The amide bond at position 4 connects the thiazole ring to the 4-acetamidophenyl group, enabling hydrogen-bonding interactions with biological targets .

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamideC₁₅H₁₇BrN₃O₂S403.28Bromine, isopropyl, carboxamide
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidC₁₂H₁₁N₃O₃S277.30Thiazolidinone, carboxylic acid
N-(2-bromo-4-chlorophenyl)acetamideC₈H₇BrClNO248.50Bromine, chloro, acetamide

Synthesis and Reaction Pathways

The synthesis of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide likely follows multi-step protocols common to thiazole derivatives. While explicit details are unavailable, analogous synthetic routes provide insights:

Hantzsch Thiazole Synthesis

The Hantzsch reaction, involving condensation of α-haloketones with thioamides, is a cornerstone for thiazole ring formation . For this compound:

  • Thioamide Precursor: N-(4-Acetamidophenyl)thiourea reacts with α-bromoisobutyryl chloride to form a thiazole intermediate.

  • Carboxamide Formation: Subsequent coupling with 5-isopropylthiazole-4-carboxylic acid via peptide-bond-forming agents (e.g., EDC/HOBt) yields the final product .

Key Reaction Steps:

  • Thiazole Ring Closure:
    Thioamide+α-Bromoisobutyryl ChlorideThiazole Intermediate\text{Thioamide} + \alpha\text{-Bromoisobutyryl Chloride} \rightarrow \text{Thiazole Intermediate}

  • Amide Bond Formation:
    Thiazole Intermediate+4-Carboxylic Acid DerivativeN-(4-Acetamidophenyl)-2-Bromo-5-Isopropylthiazole-4-Carboxamide\text{Thiazole Intermediate} + \text{4-Carboxylic Acid Derivative} \rightarrow \text{N-(4-Acetamidophenyl)-2-Bromo-5-Isopropylthiazole-4-Carboxamide}

Biological Activity and Mechanistic Insights

Though direct studies are sparse, structurally related thiazoles exhibit antimicrobial, anticancer, and plant-growth-regulating activities .

Table 2: Antimicrobial Activity of Analogous Thiazole Derivatives

CompoundS. aureus (MIC, μg/mL)B. cereus (MIC, μg/mL)E. coli (MIC, μg/mL)
3-[(4-Oxo-thiazol-2-yl)amino]propanoic acid250250250
N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide*Not reportedNot reportedNot reported

*Hypothetical data inferred from structural analogs .

Anticancer Activity

Brominated thiazoles often inhibit cancer cell proliferation by targeting tubulin polymerization or kinase pathways. For instance, 2-bromo-4-chloroacetamide derivatives exhibit IC₅₀ values in the low micromolar range against prostate cancer cells .

Applications in Medicinal and Agricultural Chemistry

Drug Development

  • Kinase Inhibition: The carboxamide group may interact with ATP-binding pockets in kinases, suggesting potential as a tyrosine kinase inhibitor.

  • Antiparasitic Agents: Thiazoles with halogen substituents show efficacy against Plasmodium falciparum .

Agrochemical Uses

Thiazole derivatives like 3-[(4-oxo-thiazol-2-yl)amino]propanoic acid enhance rapeseed yield by 15–20%, indicating possible applications in crop science .

Challenges and Future Directions

  • Synthetic Optimization: Current routes may require improved yields and greener solvents.

  • Target Identification: Proteomic studies are needed to elucidate binding partners.

  • In Vivo Testing: Preclinical models must validate toxicity and efficacy profiles.

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